molecular formula C30H50N2O4S B613697 Boc-D-Pen(pMeBzl)-OH.DCHA CAS No. 198470-36-9

Boc-D-Pen(pMeBzl)-OH.DCHA

Cat. No.: B613697
CAS No.: 198470-36-9
M. Wt: 534.8
InChI Key: XIWRVVSYJKYAIZ-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Pen(pMeBzl)-OHD-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, cystinuria, scleroderma, and arsenic poisoning. This compound is often used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(pMeBzl)-OH.DCHA typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group and the protection of the thiol group with a p-methylbenzyl (pMeBzl) group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, often achieving purities of 95% or higher. The production process includes rigorous quality control measures and cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Pen(pMeBzl)-OH.DCHA undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or reductive conditions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) for pMeBzl removal.

Major Products Formed

    Oxidation: Disulfide-linked dimers.

    Reduction: Free thiol groups.

    Deprotection: Free amino and thiol groups, leading to the formation of D-Penicillamine.

Scientific Research Applications

Boc-D-Pen(pMeBzl)-OH.DCHA has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and in the development of novel organic compounds.

    Biology: Studied for its role in protein folding and disulfide bond formation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like Wilson’s disease and cystinuria.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Pen(pMeOBzl)-OH: Similar in structure but with a methoxybenzyl protecting group instead of a methylbenzyl group.

    Boc-D-Pen(pClBzl)-OH: Contains a chlorobenzyl protecting group.

    Boc-D-Pen(pNO2Bzl)-OH: Contains a nitrobenzyl protecting group.

Uniqueness

Boc-D-Pen(pMeBzl)-OH.DCHA is unique due to its specific protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRVVSYJKYAIZ-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673772
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198470-36-9
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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